Naphthalene, 4-chloro-1,2-dihydro-
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Overview
Description
Naphthalene, 4-chloro-1,2-dihydro-: is an organic compound with the molecular formula C10H9Cl It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and the compound is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 4-chloro-1,2-dihydro- can be achieved through several methods. One common approach involves the chlorination of 1,2-dihydronaphthalene . This reaction typically uses chlorine gas or N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the hydrogenation of 4-chloronaphthalene . This process uses a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure to achieve the partial hydrogenation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of Naphthalene, 4-chloro-1,2-dihydro- may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 4-chloro-1,2-dihydro-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form using oxidizing agents such as or .
Reduction: It can be further hydrogenated to form using .
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), Sodium ethoxide (NaOEt)
Major Products
Oxidation: 4-chloronaphthalene-1,2-dione
Reduction: Tetrahydro derivatives
Substitution: Methoxy-substituted naphthalene derivatives
Scientific Research Applications
Naphthalene, 4-chloro-1,2-dihydro-: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: This compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.
Medicine: Research into its potential medicinal properties is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for specific applications in material science.
Mechanism of Action
The mechanism by which Naphthalene, 4-chloro-1,2-dihydro- exerts its effects involves its interaction with various molecular targets. The chlorine atom and the partially hydrogenated ring structure influence its reactivity and interaction with other molecules. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Naphthalene, 4-chloro-1,2-dihydro-: can be compared with other similar compounds such as:
4-chloronaphthalene: Unlike the partially hydrogenated derivative, 4-chloronaphthalene retains the fully aromatic structure, leading to different reactivity and applications.
1,2-dihydronaphthalene:
Tetralin (1,2,3,4-tetrahydronaphthalene): This fully hydrogenated derivative has different physical and chemical properties, making it suitable for different applications.
The uniqueness of Naphthalene, 4-chloro-1,2-dihydro- lies in its combination of partial hydrogenation and chlorination, which imparts specific reactivity and potential for diverse applications.
Properties
CAS No. |
76181-40-3 |
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Molecular Formula |
C10H9Cl |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
4-chloro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
InChI Key |
XLKQQTZNAXAKFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)Cl |
Origin of Product |
United States |
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